trans-4-Ethylcyclohexanecarboxylic acid
Overview
Description
Trans-4-Ethylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optically Active Derivatives and Chemical Synthesis
Trans-4-Ethylcyclohexanecarboxylic acid and its derivatives have been explored in the preparation of optically active compounds. Studies like those by Nohira et al. (1970) have focused on synthesizing active trans-1,2-disubstituted cyclohexanes, crucial in organic chemistry for creating specific molecular configurations (H. Nohira, K. Ehara, A. Miyashita, 1970). Additionally, research by Qi-gui (2004) demonstrates the synthesis of trans- and cis- forms of 4-ethylcyclohexylcarboxylic acid, which are significant for various chemical applications (L. Qi-gui, 2004).
Applications in Pharmaceutical Research
In pharmaceutical research, derivatives of this compound, such as tranexamic acid, have been studied extensively. A report by Verstraete (1977) notes that only the trans-isomer of 4-aminomethylcyclohexane carboxylic acid (a derivative) is antifibrinolytically active (M. Verstraete, 1977). Similarly, research by Isoda (1979) synthesizes various isomers of 4-aminomethylcyclohexanecarboxylic acid, exploring their potential as antiplasmin drugs (S. Isoda, 1979).
Photochemistry and Material Science
The photochemistry of derivatives of this compound has been studied in works like that of Rfc Brown (1964), exploring the synthesis and reactions of related acyl azides in cyclohexane (Rfc Brown, 1964). This research contributes significantly to understanding molecular interactions under light exposure, relevant in material science.
Molecular Structure and Stereochemistry
Molecular conformations and stereochemistry of derivatives of this compound are another area of research. Yanaka et al. (1981) have analyzed the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, providing insights into their zwitterionic forms and stability in aqueous solutions (M. Yanaka, S. Enomoto, Y. Inoue, R. Chǔjǒ, 1981).
Safety and Hazards
Properties
IUPAC Name |
4-ethylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNROFSAOTBVBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80987865 | |
Record name | 4-Ethylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-47-2, 91328-77-7 | |
Record name | 4-Ethylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylcyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Ethylcyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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